Mass Shift and Isotopic Purity Reduce Cross-Talk
Lidocaine d10 provides a nominal mass shift of +10 Da (m/z 245.10 for [M+H]⁺) relative to unlabeled lidocaine (m/z 235.10) [1]. This shift is substantially larger than that of lower deuterated analogs (e.g., d5, +5 Da) and the natural isotopic contribution of unlabeled lidocaine at M+3 (approximately 0.01% relative abundance) . The isotopic purity of >99.0 atom% D ensures minimal residual unlabeled signal in the IS channel, reducing cross-talk and improving the accuracy of quantification at low analyte concentrations .
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | Nominal mass shift +10 Da; isotopic purity >99.0 atom% D |
| Comparator Or Baseline | Lidocaine-d5 (mass shift +5 Da); natural isotopic envelope of unlabeled lidocaine (M+3 relative abundance ~0.01%) |
| Quantified Difference | Lidocaine d10 provides a mass shift double that of d5 analogs and well above the natural isotopic background, minimizing interference. |
| Conditions | ESI positive mode, [M+H]⁺ ions; calculated from elemental composition. |
Why This Matters
The large mass shift and high isotopic purity reduce the risk of signal overlap between the analyte and internal standard, which is critical for achieving low limits of quantitation and assay robustness.
- [1] Matteo, C., Dovrtelova, G., Di Clemente, A., Frapolli, R., Passoni, A., Ceruti, T., ... & Zucchetti, M. (2020). HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. Journal of Chromatography B, 1138, 121942. View Source
